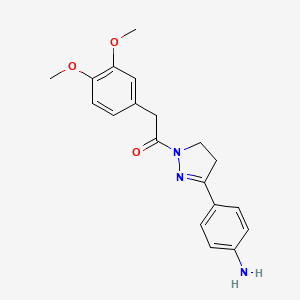

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Description

Properties

CAS No. |

1076690-12-4 |

|---|---|

Molecular Formula |

C19H21N3O3 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

1-[5-(4-aminophenyl)-3,4-dihydropyrazol-2-yl]-2-(3,4-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C19H21N3O3/c1-24-17-8-3-13(11-18(17)25-2)12-19(23)22-10-9-16(21-22)14-4-6-15(20)7-5-14/h3-8,11H,9-10,12,20H2,1-2H3 |

InChI Key |

YWYFZRCGCHYCQB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(=N2)C3=CC=C(C=C3)N)OC |

Origin of Product |

United States |

Preparation Methods

Pyrazoline Ring Formation via Hydrazine and Enone Reaction

The most common and effective method for synthesizing 4,5-dihydro-1H-pyrazoles (pyrazolines) involves the reaction of hydrazine derivatives with α,β-unsaturated ketones (enones). For this compound, the key steps are:

Step 1: Preparation of α,β-unsaturated ketone intermediate

The 3,4-dimethoxyphenyl ethanone moiety can be constructed or obtained as an α,β-unsaturated ketone (enone) precursor, such as 3,4-dimethoxyphenyl vinyl ketone or related structures.Step 2: Reaction with 4-aminophenyl hydrazine

4-Aminophenylhydrazine is reacted with the enone under reflux or mild heating conditions to induce cyclization, forming the pyrazoline ring. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-carbon of the enone, followed by ring closure and tautomerization.Step 3: Purification

The product is typically purified by column chromatography using solvents like dichloromethane/hexane mixtures or recrystallization.

This method is supported by analogous syntheses reported in literature for similar pyrazoline derivatives, where hydrazine derivatives and enones yield pyrazolines in moderate to good yields (30-60%) with high regioselectivity.

Catalytic and Solvent-Free Variations

Iron-catalyzed and Ruthenium-catalyzed Methods

Some studies report catalytic methods for pyrazole and pyrazoline synthesis involving iron or ruthenium catalysts that improve regioselectivity and yield. However, these are more commonly applied to pyrazoles rather than dihydropyrazolines.Microwave-Assisted and Solvent-Free Synthesis

Microwave irradiation and solvent-free conditions have been employed to accelerate pyrazoline formation from hydrazones and α,β-unsaturated carbonyl compounds, providing shorter reaction times and environmentally friendly protocols.

Specific Synthetic Example (General Procedure)

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | 3,4-Dimethoxyacetophenone (or enone precursor) | Starting ketone with dimethoxy substitution |

| 2 | 4-Aminophenylhydrazine hydrochloride | Hydrazine derivative for pyrazoline formation |

| 3 | Solvent: Ethanol or glacial acetic acid | Medium for reaction |

| 4 | Heating under reflux for 4–8 hours | Cyclization to form pyrazoline ring |

| 5 | Workup: Cooling, filtration, washing | Isolation of crude product |

| 6 | Purification by column chromatography (DCM/hexane) | Pure this compound |

Yields reported in related pyrazoline syntheses range from 40% to 60%, depending on reaction conditions and purity of starting materials.

Analytical and Characterization Data Supporting Preparation

NMR Spectroscopy :

Characteristic signals for dihydropyrazoline ring protons appear as doublets and multiplets in the 3.0–5.0 ppm range (1H NMR), with aromatic protons between 6.5–8.0 ppm. Methoxy groups show singlets near 3.7 ppm.Mass Spectrometry (MS) :

Molecular ion peak at m/z 339.4 (M+H)+ confirms molecular weight consistent with C19H21N3O3.Melting Point :

Reported melting points for similar pyrazoline derivatives range from 110 to 160 °C, indicating purity and structural integrity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine + α,β-unsaturated ketone | 4-Aminophenylhydrazine, 3,4-dimethoxyacetophenone | Reflux in ethanol or acetic acid, 4–8 h | 40–60 | Standard method, regioselective, moderate yield |

| Microwave-assisted synthesis | Hydrazones + α,β-unsaturated carbonyls | Microwave irradiation, solvent-free | 50–70 | Faster, greener, requires specialized equipment |

| Catalytic methods (Fe, Ru) | Diarylhydrazones + vicinal diols | Catalysts, oxygen atmosphere | Variable | More common for pyrazoles, less reported for pyrazolines |

Research Findings and Considerations

The reaction between hydrazines and α,β-unsaturated ketones is the cornerstone of pyrazoline synthesis, offering a straightforward route to the target compound with good functional group tolerance.

The presence of electron-donating methoxy groups on the phenyl ring and the amino group on the hydrazine influences reaction rate and regioselectivity positively.

Purification techniques such as column chromatography are essential to isolate the pure compound due to possible side products like pyrazoles or uncyclized hydrazones.

Advanced catalytic methods and microwave-assisted protocols can enhance efficiency but require optimization for this specific compound.

No single universal method dominates preparation, but classical hydrazine-enone cyclization remains the most practical and widely used approach.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of quinones or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tyrosinase Inhibition

- Compound 1d (1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone): Exhibits potent tyrosinase inhibition (IC50 = 0.301 µM) due to its hydroxylated aryl groups, which mimic tyrosine substrates . Comparison: The target compound lacks hydroxyl groups but includes methoxy and amino substituents.

Acetylcholinesterase (AChE) Inhibition

- Compound A07 (1-(5-(4-(4-Methyl-piperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone): Inhibits AChE (IC50 = 6.5 µM) and reduces amyloid-beta aggregation (72.6% reduction), suggesting dual-action neuroprotective effects .

Anticancer Activity

- Compound BH series (2-(5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl)thiazoles):

Structural Modifications and Pharmacological Outcomes

Table 1: Key Structural and Functional Comparisons

Key Observations :

Methoxy vs. Hydroxy Groups : Hydroxyl groups (as in 1d) enhance tyrosinase inhibition but reduce metabolic stability. Methoxy groups (target compound, A07) improve lipophilicity and CNS penetration .

Heterocyclic Additions : Thiazole (BH series) or thiophene (3q) rings introduce planar structures that enhance kinase binding, whereas acetyl groups (target compound) may limit this interaction .

Biological Activity

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, a compound with the CAS number 1076690-12-4, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O3

- Molecular Weight : 338.39 g/mol

- Structure : The compound consists of a pyrazole ring substituted with an amino group and a dimethoxyphenyl moiety.

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, docking studies suggest that related compounds can scavenge free radicals effectively, potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various in vitro studies. It is believed to inhibit key inflammatory pathways, including the inhibition of cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Binding : Molecular docking studies have shown favorable interactions with receptors associated with inflammatory responses and tumor growth .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.